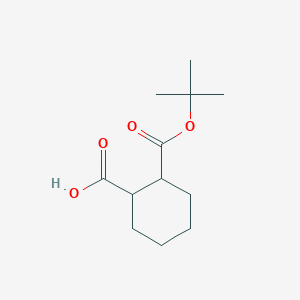

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

描述

Historical Context and Discovery

The discovery and development of this compound emerged from pioneering research in the late 1990s focused on creating unnatural amino acid building blocks with predictable folding properties. The foundational work was conducted by research groups investigating β-amino acid oligomers as alternatives to conventional α-amino acid peptides, with the goal of developing "foldamers" - unnatural oligomers capable of adopting specific and predictable conformations in solution.

The initial breakthrough came through computational predictions that suggested trans-2-aminocyclohexanecarboxylic acid would be particularly well-suited for forming stable helical structures. These predictions were subsequently validated through extensive crystallographic studies that revealed the compound's unique ability to form 14-membered-ring hydrogen bonds, a feature that distinguishes it from the 13-membered-ring hydrogen bonds characteristic of natural α-helices found in proteins. The systematic investigation of this compound and its derivatives began with the synthesis and characterization of oligomers, starting with tetramers and hexamers that demonstrated remarkably stable helical conformations both in solid state and solution.

The historical significance of this compound is further underscored by its role in establishing the theoretical framework for understanding β-peptide secondary structures. Early studies demonstrated that the rigid cyclohexane constraint imposed by the six-membered ring system was crucial for achieving the desired 14-helical conformation, contrasting with five-membered ring constraints that led to alternative 12-helical structures. This fundamental understanding laid the groundwork for subsequent developments in foldamer chemistry and established the compound as a reference standard for helical β-peptide design.

Significance in Organic and Peptide Chemistry

The significance of this compound in organic and peptide chemistry stems from its unique structural properties that enable the formation of highly stable and predictable secondary structures. Unlike conventional peptides composed of α-amino acids, which require substantial chain lengths to achieve stable helical conformations, β-peptides containing this compound can form well-defined helices with as few as six residues. This remarkable property has revolutionized the field of peptide design by providing access to compact, structured molecules with enhanced stability and resistance to proteolytic degradation.

The compound's importance is particularly evident in its role as a building block for 14-helical β-peptides, which exhibit extraordinary conformational rigidity due to the cyclohexane ring constraint. The 14-helix structure, characterized by hydrogen bonds between a carbonyl oxygen and the amide proton of the second residue toward the nitrogen terminus, represents a completely novel secondary structure not found in nature. This unnatural helical motif has opened new possibilities for designing peptide-based materials with properties that complement or surpass those of natural proteins.

Furthermore, the tert-butoxycarbonyl protecting group attached to the amino function serves a dual purpose in peptide synthesis. It not only provides the necessary protection during solid-phase peptide synthesis but also contributes to the overall stability and solubility characteristics of the resulting peptides. The strategic placement of this bulky protecting group influences the compound's conformational preferences and enables fine-tuning of the resulting peptide's properties through controlled deprotection strategies.

The compound has also demonstrated remarkable versatility in accommodating various substitution patterns while maintaining its core structural integrity. Research has shown that even highly substituted derivatives, including polyhydroxylated variants, retain their ability to form stable 14-helical structures. This flexibility has enabled the development of functionalized peptides with enhanced properties, such as improved water solubility, specific binding capabilities, and catalytic activities.

Overview of Research Applications

The research applications of this compound span multiple disciplines, reflecting its versatility as a molecular building block. In the realm of antimicrobial peptide development, the compound has been instrumental in creating short β-peptides with potent antimicrobial activity. These peptides benefit from the enhanced stability provided by the 14-helical structure, which maintains biological activity while offering improved resistance to enzymatic degradation compared to natural antimicrobial peptides.

Self-assembly applications represent another significant area of research, where the compound's rigid structure and predictable folding behavior enable the creation of novel nanomaterials. The ability of peptides containing this compound to form lyotropic liquid crystalline phases and organize into complex three-dimensional structures has led to the development of materials with unique morphologies, including tooth-shaped, windmill-shaped, and tapered square rod structures. These self-assembled materials have shown potential applications in magnetic field-responsive systems and as templates for advanced material synthesis.

Catalytic applications have emerged as a particularly promising research direction, with studies demonstrating that properly designed β-peptides containing this compound can function as effective catalysts for organic transformations. The helical structure provides a well-defined active site geometry that can be tuned through strategic placement of functional groups along the helix circumference. Research has shown that the compound's role in stabilizing helical secondary structure is crucial for maintaining catalytic activity, as analogues with more flexible residues show reduced catalytic efficiency.

| Research Application | Key Features | Advantages |

|---|---|---|

| Antimicrobial Peptides | 14-helical structure, amphiphilic design | Enhanced stability, resistance to degradation |

| Self-Assembly Materials | Predictable folding, rigid backbone | Novel morphologies, responsive behavior |

| Catalytic Systems | Defined active site geometry | Tunable activity, structural stability |

| Foldamer Design | Helical bundle formation | Tertiary structure control, functional diversity |

In structural biology research, the compound has provided valuable insights into the fundamental principles governing protein folding and stability. The crystal structures obtained from oligomers of this compound have served as blueprints for understanding how β-peptides might adopt complex tertiary structures, including helical bundle arrangements that could mimic or enhance natural protein functions. This research has implications for the design of artificial enzymes, protein mimetics, and therapeutic agents with improved properties.

The compound's applications extend to the development of novel drug delivery systems and biocompatible materials. The unique properties of β-peptides containing this building block, including their resistance to proteolysis and ability to adopt stable conformations, make them attractive candidates for pharmaceutical applications where enhanced bioavailability and target specificity are desired. Recent research has also explored the incorporation of polyhydroxylated derivatives that maintain helical structure while providing additional sites for functionalization and improved water solubility.

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVJUIHIZBJBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610218 | |

| Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-95-3 | |

| Record name | 2-(tert-Butoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886365-95-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .

化学反应分析

Types of Reactions

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Amino acids or peptides with free amino groups.

科学研究应用

Medicinal Chemistry Applications

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid is utilized in the development of pharmaceuticals due to its role as a protecting group for amine functionalities. This property is crucial in multi-step syntheses where selective functionalization is required.

Case Study: Anticoagulant Development

A notable application is its use in synthesizing diamine derivatives that exhibit strong inhibitory effects on activated blood coagulation factor X. These compounds are potential candidates for treating thrombotic disorders, including myocardial infarction and deep vein thrombosis. The synthesis involves protecting one of the amino groups with the tert-butoxycarbonyl group, allowing for further functionalization without affecting the other amino group .

Synthetic Methodologies

The compound serves as an intermediate in various synthetic pathways, particularly in the synthesis of complex amino acids and peptides.

Synthesis of Peptides

In peptide synthesis, this compound acts as a protecting group for amino acids. The protection allows for selective coupling reactions without unwanted side reactions. For instance, it can be used to prepare cyclic peptides or as part of a larger peptide sequence where specific residues need to be protected during synthesis .

Applications in Analytical Chemistry

The compound has also been employed in analytical techniques such as high-performance liquid chromatography (HPLC). Its derivatives can be analyzed using on-line HPLC-exciton circular dichroism (CD) analysis, which aids in determining the enantiomeric composition and absolute configuration of various organic molecules .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Development of anticoagulants targeting blood coagulation factor X. |

| Synthetic Methodologies | Used as a protecting group in peptide synthesis and complex organic molecule construction. |

| Analytical Chemistry | Employed in HPLC for analyzing enantiomeric compositions and configurations of organic compounds. |

作用机制

The mechanism of action of 2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid involves the protection of amino groups through the formation of a stable tert-butoxycarbonyl derivative. This protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amino group for further reactions .

相似化合物的比较

Structural and Physical Properties

The following table summarizes key differences between 2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | 63216-49-9 | C₁₂H₂₁NO₄ | 243.29 | 127–133 | Six-membered cyclohexane ring, Boc and COOH substituents |

| cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3 | C₁₁H₁₉NO₄ | 229.27 | 245–250 | Five-membered cyclopentane ring |

| 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | 88950-64-5 | C₉H₁₅NO₄ | 201.21 | 178 | Three-membered cyclopropane ring |

| cis-4-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | 53292-90-3 | C₁₂H₂₁NO₄ | 243.29 | Not reported | Boc group at position 4 (vs. 2) on cyclohexane |

Key Observations :

- Ring Size and Stability : The cyclohexane derivative (six-membered ring) offers greater conformational stability compared to the strained cyclopropane (three-membered ring), which is prone to ring-opening reactions due to angular strain. The cyclopentane analog (five-membered ring) exhibits intermediate stability but a higher melting point (245–250°C), likely due to stronger crystal packing interactions .

- Substitution Position : The positional isomer (CAS 53292-90-3) places the Boc group at the 4-position rather than the 2-position, which may alter steric effects and solubility in synthetic applications .

生物活性

2-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid (CAS No. 886365-95-3) is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a cyclohexanecarboxylic acid structure. This compound plays a significant role in organic synthesis, particularly in peptide chemistry, due to its ability to protect amine functionalities during various chemical reactions. Understanding its biological activity can provide insights into its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C12H20O4, with a molecular weight of 228.29 g/mol. The compound is typically presented as a white solid or amorphous powder, with a melting point ranging from 127°C to 131°C .

| Property | Value |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.29 g/mol |

| Melting Point | 127-131°C |

| Solubility | Soluble in methanol, chloroform |

| Purity | ≥98% |

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl anhydride in the presence of a suitable base such as triethylamine. The Boc group serves as a protective group for amines, facilitating selective reactions without interfering with other functional groups.

The mechanism of action is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways, particularly in peptide synthesis and drug design .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Its derivatives have been explored for their potential as enzyme inhibitors and therapeutic agents.

Case Studies

- Peptide Synthesis : The Boc group allows for the protection of amino acids during peptide synthesis, enhancing the yield and purity of peptide products. This application is crucial in the development of peptide-based drugs .

- Enzyme Inhibition : Studies have shown that compounds derived from this compound can act as inhibitors for specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits against various diseases .

- Antiviral Activity : Some derivatives have been investigated for their antiviral properties, particularly against flaviviruses such as dengue and West Nile virus. These studies highlight the compound's potential role in developing antiviral therapies .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of derivatives based on this compound. These investigations aim to optimize their biological activity by modifying the substituents on the cyclohexane ring or altering the Boc group.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Peptide Synthesis | Enhanced yields with Boc protection |

| Enzyme Inhibition | Effective against specific metabolic enzymes |

| Antiviral Properties | Potential activity against flavivirus infections |

常见问题

Q. What are the key synthetic routes for 2-(tert-butoxycarbonyl)cyclohexanecarboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via Boc-protection of a precursor amine. For example, 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid can undergo functional group transformations under mild acidic or basic conditions. Key intermediates are characterized by:

- 1H-NMR : δ 9.43 (brs, 2H, NH), 1.35–1.29 (m, 1H, cyclohexane backbone) .

- LCMS : m/z 172.5 [M+H]⁺ confirms molecular ion presence .

Reaction monitoring via HPLC (retention time: 0.52 minutes under SMD-TFA05 conditions) ensures purity .

Q. How do physical properties (e.g., melting point) aid in compound identification?

- Methodological Answer : Physical properties like melting point (mp 127–133°C) and molecular formula (C₁₂H₂₁NO₄ ) serve as primary identifiers. Discrepancies in mp (e.g., vs. analogs like cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid, mp 245–250°C) highlight structural differences in cyclic substituents .

Q. What analytical techniques validate the compound’s purity and stability?

- Methodological Answer :

- Chromatography : HPLC with trifluoroacetic acid modifiers resolves Boc-protected compounds from deprotected byproducts .

- Moisture Analysis : Karl Fischer titration ensures <0.5% moisture, critical for Boc-group stability during storage .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in downstream applications?

- Methodological Answer : The cis/trans configuration of the cyclohexane ring affects nucleophilic substitution rates. For example, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid exhibits restricted rotation, confirmed by X-ray crystallography (Acta Cryst. P2₁/c space group, a = 8.907 Å, b = 12.372 Å) . This rigidity impacts its utility in chiral auxiliaries or peptide mimetics.

Q. How can contradictory NMR data be resolved during structural elucidation?

- Methodological Answer : Broad singlet peaks (e.g., δ 9.43 for NH in DMSO-d₆) suggest hydrogen bonding or dynamic exchange. Compare with DEPT-135 or COSY spectra to distinguish overlapping signals. For example, cyclohexane backbone protons (δ 1.29–2.51) are resolved via 2D NMR .

Q. What optimization strategies improve Boc-deprotection yields in acidic media?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。